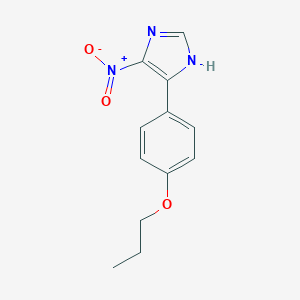![molecular formula C22H19NO2 B400212 1-(4-methylphenyl)ethanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B400212.png)
1-(4-methylphenyl)ethanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)ethanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)ethanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime typically involves the reaction of 1-(4-methylphenyl)ethanone with hydroxylamine to form the oxime derivative. This is followed by the reaction with 4-biphenylcarbonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)ethanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-methylphenyl)ethanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)ethanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)ethanone oxime
- 1-(4-methoxyphenyl)ethanone oxime
- 1-(4-hydroxyphenyl)ethanone oxime
Uniqueness
1-(4-methylphenyl)ethanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime is unique due to the presence of both the oxime and biphenylcarbonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4g/mol |
IUPAC Name |
[(Z)-1-(4-methylphenyl)ethylideneamino] 4-phenylbenzoate |
InChI |
InChI=1S/C22H19NO2/c1-16-8-10-18(11-9-16)17(2)23-25-22(24)21-14-12-20(13-15-21)19-6-4-3-5-7-19/h3-15H,1-2H3/b23-17- |
InChI Key |
RCGZSPZBCWVNQC-QJOMJCCJSA-N |
SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]-N-(3,4-dimethylphenyl)amine](/img/structure/B400131.png)
![Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B400132.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B400134.png)

![3-{2-nitrophenyl}-1-phenyl-2-propen-1-one O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B400137.png)

![N-(4-bromophenyl)-N'-[3-(2,3-dimethoxypropoxy)propyl]urea](/img/structure/B400140.png)

![7-[(3-Chloro-2-methylanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B400144.png)


![2,2,2-trifluoro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B400148.png)
![2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine](/img/structure/B400149.png)

